molecular formula C22H42O2 B082584 Phytyl acetate CAS No. 10236-16-5

Phytyl acetate

Cat. No.: B082584
CAS No.: 10236-16-5
M. Wt: 338.6 g/mol
InChI Key: JIGCTXHIECXYRJ-LTGZKZEYSA-N
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Preparation Methods

The synthesis of berotralstat involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the following steps:

Industrial production methods for berotralstat involve optimizing these synthetic routes to ensure high yield and purity of the final product. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Berotralstat undergoes several types of chemical reactions, including:

    Substitution reactions: These reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens and nucleophiles.

    Oxidation and reduction reactions: These reactions involve the gain or loss of electrons, respectively. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

    Coupling reactions: These reactions involve the joining of two molecules to form a larger molecule.

The major products formed from these reactions include various intermediates that are further processed to obtain the final product, berotralstat .

Scientific Research Applications

Berotralstat has several scientific research applications, including:

Comparison with Similar Compounds

Berotralstat is unique among plasma kallikrein inhibitors due to its oral administration and once-daily dosing regimen . Similar compounds include:

Berotralstat’s uniqueness lies in its oral administration and long duration of action, making it a convenient option for patients requiring prophylaxis of hereditary angioedema attacks .

Properties

CAS No.

10236-16-5

Molecular Formula

C22H42O2

Molecular Weight

338.6 g/mol

IUPAC Name

[(E)-3,7,11,15-tetramethylhexadec-2-enyl] acetate

InChI

InChI=1S/C22H42O2/c1-18(2)10-7-11-19(3)12-8-13-20(4)14-9-15-21(5)16-17-24-22(6)23/h16,18-20H,7-15,17H2,1-6H3/b21-16+

InChI Key

JIGCTXHIECXYRJ-LTGZKZEYSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCOC(=O)C)C

Isomeric SMILES

CC(C)CCCC(C)CCCC(C)CCC/C(=C/COC(=O)C)/C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCOC(=O)C)C

density

0.867-0.873

Key on ui other cas no.

10236-16-5

physical_description

Colourless liquid;  Balsamic aroma

solubility

Practically insoluble to insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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